
1H-Indazole, 4-azido-6-nitro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 4-azido-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of azido and nitro groups in this compound makes it particularly interesting for research in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 4-azido-6-nitro-1-phenyl- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . The azido and nitro groups can be introduced through subsequent substitution reactions using appropriate reagents such as sodium azide and nitric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole, 4-azido-6-nitro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper catalysts, alkynes.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of triazole derivatives.
Scientific Research Applications
1H-Indazole, 4-azido-6-nitro-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indazole, 4-azido-6-nitro-1-phenyl- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can bind to biological targets. The nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1H-Indazole, 6-nitro-1-phenyl-
- 1H-Indazole, 4-azido-1-phenyl-
- 1H-Indazole, 4-nitro-1-phenyl-
Comparison: 1H-Indazole, 4-azido-6-nitro-1-phenyl- is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research .
Properties
CAS No. |
830320-65-5 |
|---|---|
Molecular Formula |
C13H8N6O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-azido-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C13H8N6O2/c14-17-16-12-6-10(19(20)21)7-13-11(12)8-15-18(13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GZNYABSUHYCAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


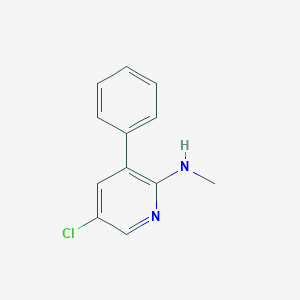
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)

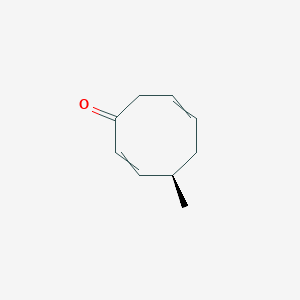
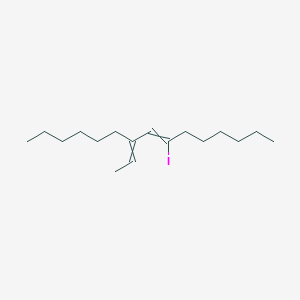

![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
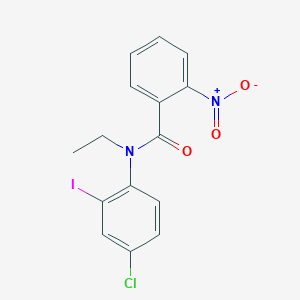

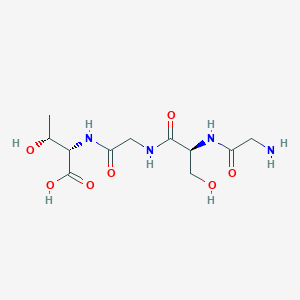
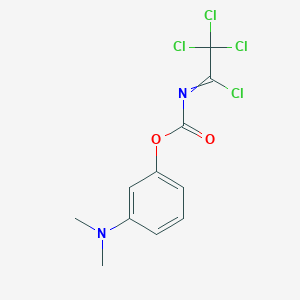
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
